8-Bromo-6-hydroxy-1-naphthaldehyde
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Overview
Description
8-Bromo-6-hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H7BrO2 It is a derivative of naphthaldehyde, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 6th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-hydroxy-1-naphthaldehyde typically involves the bromination of 6-hydroxy-1-naphthaldehyde. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 8-Bromo-6-hydroxy-1-naphthylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 8-Bromo-6-hydroxy-1-naphthoic acid or 8-Bromo-6-hydroxy-1,4-naphthoquinone.
Reduction: 8-Bromo-6-hydroxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-hydroxy-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-hydroxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to its biological activity by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
6-Hydroxy-1-naphthaldehyde: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-1-naphthaldehyde: Lacks the hydroxyl group, which affects its solubility and reactivity.
6-Bromo-2-hydroxy-1-naphthaldehyde: Similar structure but with different substitution pattern, leading to varied chemical properties.
Uniqueness: 8-Bromo-6-hydroxy-1-naphthaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H7BrO2 |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
8-bromo-6-hydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-10-5-9(14)4-7-2-1-3-8(6-13)11(7)10/h1-6,14H |
InChI Key |
KOFVWQJOMGWBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)C=O)Br)O |
Origin of Product |
United States |
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